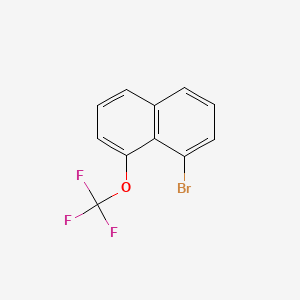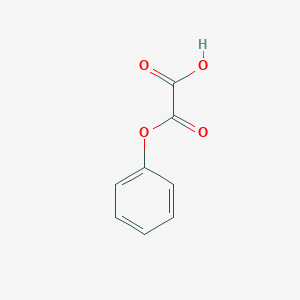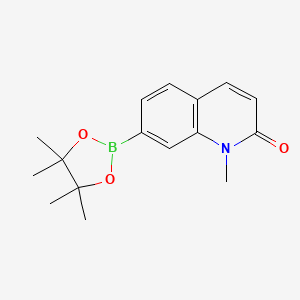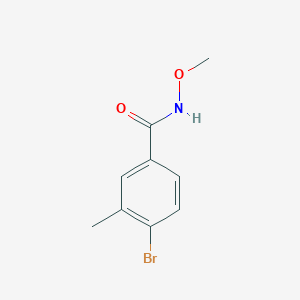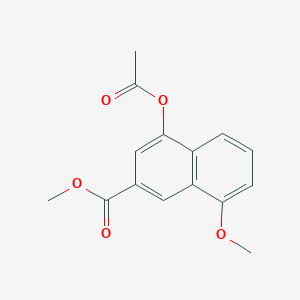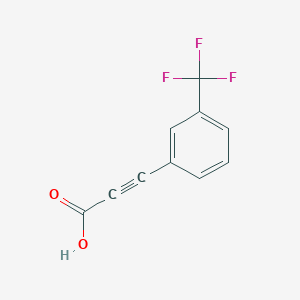![molecular formula C16H11BrN2O2 B13925352 2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse chemical properties and significant applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile typically involves a multi-step process. One common method includes the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure to form the oxazole ring . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the aminocarbonylation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the bromine and nitrile groups, making it less reactive in certain chemical reactions.
2-(4-Bromophenyl)benzoxazole: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
5-(Hydroxymethyl)benzoxazole: Lacks the bromine and nitrile groups, making it less versatile in synthetic applications.
Uniqueness
2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile is unique due to the presence of both bromine and nitrile groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C16H11BrN2O2 |
|---|---|
Molecular Weight |
343.17 g/mol |
IUPAC Name |
2-(3-bromo-2-methylphenyl)-5-(hydroxymethyl)-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C16H11BrN2O2/c1-9-12(3-2-4-13(9)17)16-19-14-6-10(8-20)5-11(7-18)15(14)21-16/h2-6,20H,8H2,1H3 |
InChI Key |
HIJMQJZTZBQGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=NC3=CC(=CC(=C3O2)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


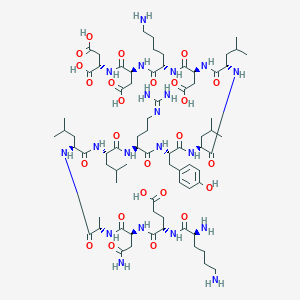

![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester](/img/structure/B13925280.png)
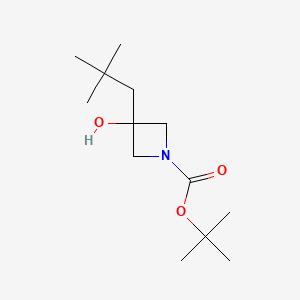
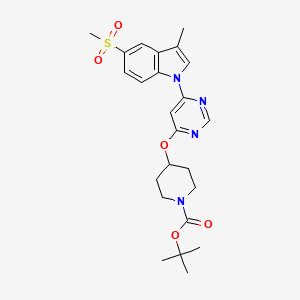
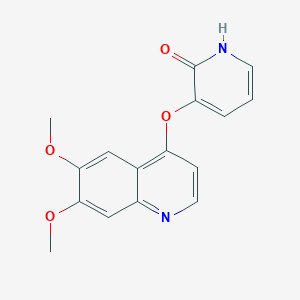
![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)
